9,11-Dehydro Ethynyl Estradiol
Overview
Description
Synthesis Analysis
The synthesis of 9,11-Dehydro Ethynyl Estradiol involves complex chemical reactions starting from base compounds such as estrone, estradiol, and 17α-ethynylestradiol. The key steps include the introduction of deuterium labels, ethynylation, and various substitutions at specific positions of the steroid nucleus to achieve the desired modifications. These processes require precise conditions and have been refined over time to improve yield and specificity (Römer, Schwarz, & Weber, 1981).
Molecular Structure Analysis
The molecular structure of 9,11-Dehydro Ethynyl Estradiol is characterized by modifications at the 9 and 11 positions of the estradiol core. These changes significantly affect the molecule's conformation and electronic distribution, which in turn influences its interaction with biological targets. X-ray crystallography and molecular modeling studies have helped elucidate these structural nuances and their implications on biological activity (Palomino et al., 1994).
Scientific Research Applications
Environmental Impact and Biota Effects
- Occurrence and Environmental Effects : Ethynyl estradiol (EE2), a synthetic hormone, is noted for its persistence in the environment, leading to bioaccumulation and adverse effects on biota. It has been shown to affect sex determination, sexual maturity, and secondary sexual characteristics in exposed organisms, highlighting the need for comprehensive environmental risk assessments (Aris, Shamsuddin, & Praveena, 2014).
Molecular and Cellular Effects
- Steroidal Activity and Synthesis : Research on the synthesis and hormonal activity of 11-nitrates of 9α,11β-dihydroxyanalogs of estrone, estradiol, and ethynyl estradiol reveals significant antifertilic and estrogenic activity, suggesting these compounds' potential for therapeutic use and highlighting the pronounced antifertilic action compared to estrogenic activity (Ржезников et al., 2007).
Effects on Bone Cells
- Osteoprecursor Cells : The effects of 17α-ethynyl estradiol on osteoprecursor cells have been studied, with findings indicating impacts on cell proliferation, differentiation, and mineralization. This suggests potential applications in understanding and treating bone density and health issues (Park, 2012).
Aquatic Predicted No-Effect Concentration
- Environmental Safety Levels : A study aimed to derive a predicted no-effect concentration (PNEC) for EE2 in surface water, identifying reproduction in fish as the most sensitive endpoint. The median hazardous concentration affecting 5% of tested species (HC5,50) was established at 0.35 ng/L, underscoring the need for stringent environmental monitoring and regulation (Caldwell et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(8S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7-8,12,17-18,21-22H,4,6,9-11H2,2H3/t17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZHXWCAIBMQPI-FYQPLNBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Dehydro Ethynyl Estradiol | |
CAS RN |
1231-96-5 | |
Record name | 9,11-Dehydro ethynyl estradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (17α)-19-Norpregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,11-DEHYDRO ETHYNYL ESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1521KR33D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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